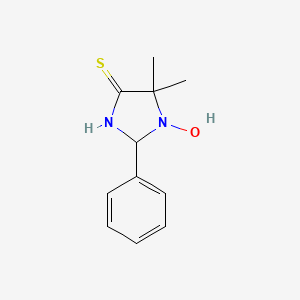![molecular formula C10H6N2O4S B1607925 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione CAS No. 34301-40-1](/img/structure/B1607925.png)
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione
描述
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that contains a thiazole ring fused with a dione structure and a nitrophenyl group
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the nitrophenyl group can undergo reduction reactions , which could potentially lead to changes in the target cells.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25023 suggests that it may have suitable properties for bioavailability.
Result of Action
Similar compounds have demonstrated antimicrobial, anti-diabetic, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
生化分析
Biochemical Properties
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of ubiquitin isopeptidase activity . This inhibition leads to the activation of caspases and induction of apoptosis through an apoptosome-independent mitochondrial pathway . The compound interacts with proteins such as Bax and Bak, which are essential for its apoptotic effects, while Bcl-2 can protect cells against its action . These interactions highlight the compound’s potential in modulating protein degradation pathways and influencing cell survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It induces apoptosis in cells by activating caspases, which are crucial for programmed cell death . This compound also affects cell signaling pathways, particularly those involved in mitochondrial function and apoptosis regulation . Additionally, it influences gene expression related to cell survival and death, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective inhibition of ubiquitin isopeptidase activity . This inhibition prevents the deubiquitination of proteins, leading to their accumulation and subsequent activation of apoptotic pathways. The compound binds to the active site of the enzyme, blocking its activity and triggering downstream effects such as caspase activation and mitochondrial dysfunction . These molecular interactions underscore the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at +4°C and can be stored for up to 12 months . Its aqueous solutions should not be stored for more than one day due to potential degradation . Long-term studies have shown that the compound maintains its apoptotic effects over extended periods, although its stability and efficacy may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause necrosis and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at specific concentrations while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and apoptosis . It interacts with enzymes such as ubiquitin isopeptidase, influencing the ubiquitin-proteasome system and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism, further emphasizing the compound’s role in regulating cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its cell-permeable nature allows it to accumulate in specific cellular compartments, particularly mitochondria, where it exerts its apoptotic effects . This localization is crucial for its function, as it ensures the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by its chemical structure, which allows it to penetrate mitochondrial membranes and interact with mitochondrial proteins. The compound’s activity is closely linked to its presence in this organelle, as it directly influences mitochondrial function and apoptotic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an ethanol solvent with a base such as piperidine to facilitate the condensation reaction . The product is then purified through recrystallization from ethanol to obtain the desired compound in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Condensation: Aldehydes or ketones, basic catalysts like piperidine, ethanol solvent.
Major Products Formed
Reduction: 5-[(4-Aminophenyl)methylene]-1,3-thiazolane-2,4-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex heterocyclic compounds with extended conjugation.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
5-[(4-Bromophenyl)methylene]-1,3-thiazolane-2,4-dione: Similar structure but with a bromine atom instead of a nitro group.
5-[(4-Chlorophenyl)methylene]-1,3-thiazolane-2,4-dione: Contains a chlorine atom instead of a nitro group.
5-[(4-Methylphenyl)methylene]-1,3-thiazolane-2,4-dione: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione imparts unique redox properties and enhances its biological activity compared to its analogs. This makes it a valuable compound for developing new drugs and industrial chemicals with specific desired properties.
属性
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADLBIRAWMTCN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


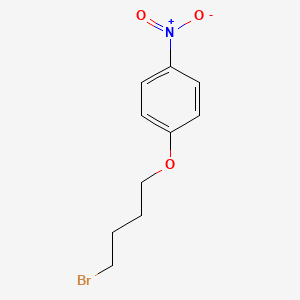
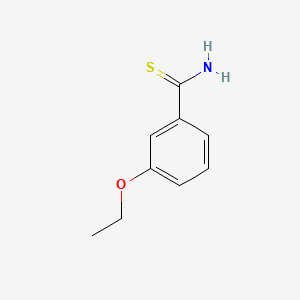
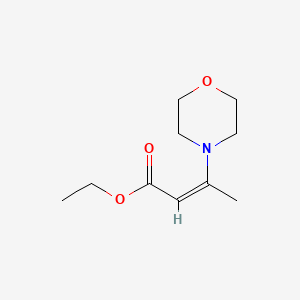
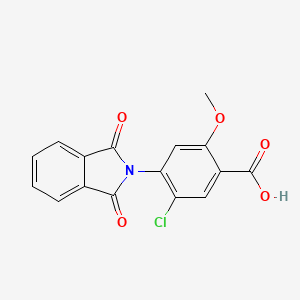
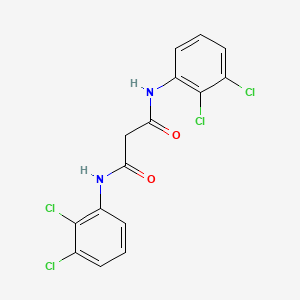
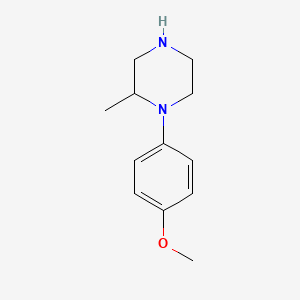
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)
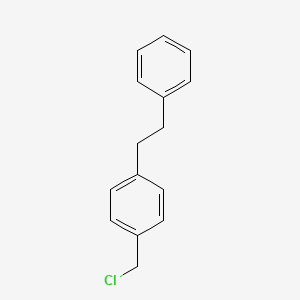
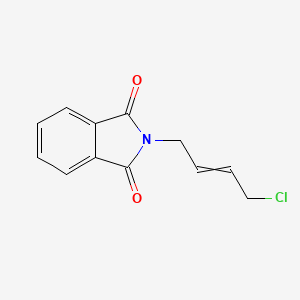
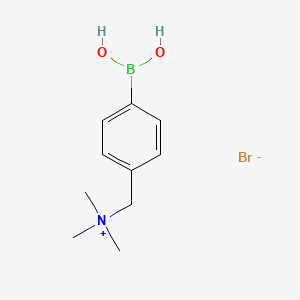

![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)
